N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Overview
Description
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine is a useful research compound. Its molecular formula is C21H31N3O2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.24162724 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Characterization and Detection
Analytical techniques have been developed to characterize and detect substances structurally related to N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine, focusing on their presence in biological matrices. Studies have detailed methods such as gas chromatography, mass spectrometry, and liquid chromatography for identifying these compounds in blood, urine, and other biological samples. This research is crucial for forensic and clinical toxicology, providing robust, accurate, and precise analysis methods for novel psychoactive substances (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013; Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A., 2014).
Pharmacological and Toxicological Analysis
Research into the pharmacological effects and potential toxicological implications of compounds structurally similar to this compound is critical. Studies have focused on their interaction with serotonin receptors, indicating their potential for modulating neurotransmitter systems. These findings are significant for understanding the mechanistic basis of their effects and for guiding therapeutic applications (Russell, M. G., Baker, R., Barden, L., Beer, M., Bristow, L., Broughton, H., Knowles, M., Mcallister, G., Patel, S., & Castro, J. L., 2001).
Design and Synthesis for Chemotherapeutic Applications
The design and synthesis of novel derivatives, including those related to the compound , have been explored for their chemotherapeutic potential. Research has evaluated these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are foundational for developing new medications targeting various diseases, highlighting the versatility and importance of these chemical structures in medicinal chemistry (Faheem, M., 2018).
Antimicrobial and Anti-inflammatory Agents
Several studies have synthesized and evaluated derivatives for their antimicrobial and anti-inflammatory properties. These investigations contribute to the search for new therapeutic agents, offering insights into the structural requirements for biological activity and potential clinical applications (Kaya, B., Hussin, Weiam, Yurttaş, L., Turan-Zitouni, G., Karaca Gençer, Hülya, Baysal, Merve, Karaduman, A., & Kaplancıklı, Z., 2017).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(2)24(13-14-25-4)15-19-22-20(23-26-19)21(11-5-6-12-21)18-9-7-17(3)8-10-18/h7-10,16H,5-6,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXODMCMOHVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN(CCOC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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